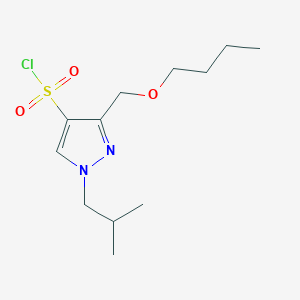

![molecular formula C13H12F3N3O2 B2964204 1-{[4-(三氟甲基)苯基]甲基}-1H-1,2,3-三唑-4-羧酸乙酯 CAS No. 2098091-44-0](/img/structure/B2964204.png)

1-{[4-(三氟甲基)苯基]甲基}-1H-1,2,3-三唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

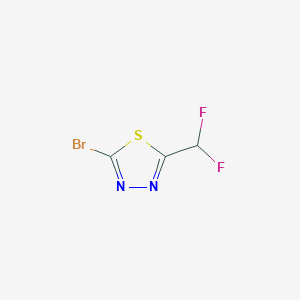

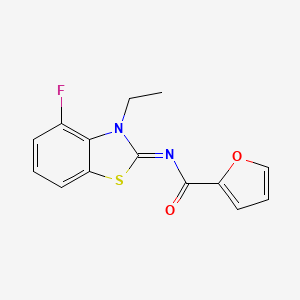

The compound “ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate” is a type of triazole derivative . Triazoles are nitrogen-containing heterocyclic compounds that have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives is a vibrant area of research . In one study, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .Molecular Structure Analysis

Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

The chemical reactions involving triazole derivatives are diverse. For instance, the acid-catalyzed condensation of 2-trifluoroacetyl-1,3-indanedione with phenylhydrazine provided a 3-trifluoromethyl fused-ring pyrazole .Physical And Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely. For example, the parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C .科学研究应用

Drug Discovery

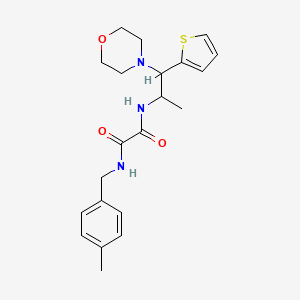

1,2,3-Triazoles, including the ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate, have been extensively used in drug discovery due to their high chemical stability and ability to mimic peptide bonds. They are structurally similar to amide bonds, which allows them to fit well into biological systems. This compound can be used to develop new medicinal compounds with potential applications as anticonvulsants, antibiotics, anticancer agents, and more .

Organic Synthesis

The triazole ring is a versatile scaffold in organic synthesis. It can serve as a stable platform for the construction of more complex molecules. The compound can be used in click chemistry reactions, which are known for their efficiency and reliability, to synthesize a variety of organic molecules .

Polymer Chemistry

In polymer chemistry, 1,2,3-triazoles are used to improve the properties of materials. Ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate can be incorporated into polymers to enhance their thermal stability, mechanical strength, and chemical resistance .

Supramolecular Chemistry

Due to its strong dipole moment and hydrogen bonding ability, this compound can be used in the design of supramolecular structures. These structures have applications in the development of new materials and nanotechnology .

Bioconjugation

Bioconjugation involves attaching two molecules together for biological applications. The triazole ring can act as a linker in bioconjugation processes, allowing for the creation of targeted drug delivery systems or the attachment of fluorescent tags for imaging .

Chemical Biology

In chemical biology, the compound can be used to study biological processes by mimicking natural molecules or by acting as a probe to understand molecular interactions. Its stability and structural similarity to natural compounds make it an excellent tool for this field .

Fluorescent Imaging

The triazole ring can be functionalized to create fluorescent molecules. These molecules can be used in imaging techniques to visualize biological processes and structures. Ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate could be modified to serve as a fluorescent probe .

Materials Science

Lastly, in materials science, this compound can contribute to the development of new materials with specific properties, such as enhanced conductivity or magnetism. Its robustness and versatility make it suitable for creating materials with tailored functionalities .

作用机制

Target of Action

It’s known that 1,2,3-triazole derivatives have been found to bind with high affinity to multiple receptors , and they have shown a wide range of biological activities .

Mode of Action

It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the function of the target, which can result in various biological effects.

Biochemical Pathways

Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .

Result of Action

Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

未来方向

The future directions in the research of triazole derivatives include further exploration of their synthesis, characterization, and pharmacological potentials . There is an increase in interest for synthesizing these derivatives and analyzing their different properties in order to investigate possible applications of triazole derivatives .

属性

IUPAC Name |

ethyl 1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O2/c1-2-21-12(20)11-8-19(18-17-11)7-9-3-5-10(6-4-9)13(14,15)16/h3-6,8H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCRRONUACLYLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2964122.png)

![4-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2964125.png)

![4-Hydrazinyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2964127.png)

![3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2964128.png)

![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B2964133.png)

![4-[4-(4-Methoxyphenyl)-2-(3-pyridinyl)-1,3-thiazol-5-yl]phenyl methyl ether](/img/structure/B2964135.png)

![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2964138.png)